H-Gln-AMC hydrobromide salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |
InChI |
InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21) |
InChI Key |
VEPDWBJBPXVCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Foundational Applications As a Fluorogenic Reporter Molecule
The primary application of H-Gln-AMC hydrobromide salt in biochemical research is as a fluorogenic reporter molecule. This function is predicated on the principle of fluorescence quenching and dequenching. In its intact form, the AMC fluorophore is linked to the glutamine residue via an amide bond, which results in a non-fluorescent or weakly fluorescent molecule. The enzymatic cleavage of this bond liberates the free AMC, which is highly fluorescent.
The fluorescence properties of the released AMC are central to its utility. It exhibits an excitation maximum at approximately 380 nm and an emission maximum at around 450 nm, providing a strong and easily detectable signal. This high sensitivity allows for the detection of minute levels of enzymatic activity, making it an invaluable tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. nih.gov The use of fluorogenic substrates like H-Gln-AMC is a well-established method for determining the specificity of proteases. nih.gov
Integration Within Enzyme Activity Measurement Systems
H-Gln-AMC hydrobromide salt is integrated into a variety of enzyme activity measurement systems, primarily for enzymes that recognize and cleave the glutamine residue. The glutamine residue positions the compound as a substrate for glutamine-specific proteases, such as certain caspases and transglutaminases. It is most notably used as a substrate for glutaminyl cyclase (QC) and glutaminase. glpbio.com
The assay principle is straightforward: the enzyme of interest cleaves the amide bond between the glutamine and the AMC moiety, releasing the fluorescent AMC. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This allows for real-time monitoring of the enzymatic reaction.
Below is a table summarizing typical experimental setups for measuring the activity of different enzymes using this compound and other similar AMC-based substrates.
| Enzyme | Substrate | Buffer Conditions | Typical Substrate Concentration | Excitation (nm) | Emission (nm) | Reference |
| Glutaminyl Cyclase (QC) | H-Gln-AMC | 50mM Tris-HCl, 150mM NaCl, pH 8.0 | 50 µM | 380 | 460 | glpbio.com |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | Not specified | 50 µM | 350 | 450 | medchemexpress.com |
| Aminopeptidase (B13392206) N (APN/CD13) | L-Alanine-AMC | 60 mM Tris–HCl, pH 7.4 | 0.1 mM | Not specified | Not specified | nih.gov |
| Caspase-3 | Ac-DEVD-AMC | Not specified | Not specified | Not specified | Not specified | biotium.com |
Scope of Academic Inquiry and Translational Relevance
Elucidation of Enzymatic Turnover Mechanisms by Glutaminyl Cyclase
The enzymatic conversion of H-Gln-AMC by glutaminyl cyclase is a key process for understanding the enzyme's activity and mechanism. This process involves a series of molecular events and often requires the presence of auxiliary enzymes for signal generation, which can be detected using various spectroscopic techniques.
Molecular Events of H-Gln-AMC Conversion to Pyroglutamyl-AMC
Glutaminyl cyclase catalyzes the transformation of the N-terminal glutamine residue of H-Gln-AMC into a pyroglutamyl-AMC (pGlu-AMC) product. glpbio.comacs.org This reaction involves an intramolecular cyclization where the enzyme facilitates the formation of a lactam ring, releasing ammonia (B1221849) in the process. nih.gov The formation of the pGlu residue is a critical step in the maturation of numerous bioactive peptides. nih.gov This conversion is significant as the resulting pGlu-modified peptides often exhibit increased resistance to degradation by aminopeptidases. researchgate.net
Role of Auxiliary Enzymes in Complete Fluorescent Signal Generation
In many assay systems, the initial product of the QC-catalyzed reaction, pGlu-AMC, is not directly fluorescent. glpbio.comresearchgate.net To generate a detectable fluorescent signal, an auxiliary enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP), is introduced into the reaction mixture. glpbio.comnih.gov This enzyme specifically cleaves the pGlu residue from pGlu-AMC, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). glpbio.comresearchgate.net The increase in fluorescence intensity over time is directly proportional to the rate of pGlu-AMC formation by QC, thus providing a measure of the QC's enzymatic activity. nih.gov This coupled-enzyme assay provides a continuous and sensitive method for monitoring QC activity. researchgate.net
Spectrophotometric and Fluorometric Methodologies for Product Detection
The activity of glutaminyl cyclase can be monitored using both spectrophotometric and fluorometric methods.
Fluorometric Assays: This is the more common method, utilizing the fluorogenic substrate H-Gln-AMC. The assay measures the increase in fluorescence at an emission wavelength of 460 nm (with an excitation wavelength of 380 nm) resulting from the AMC released by the auxiliary enzyme, pyroglutamyl aminopeptidase. acs.orgnih.govamazonaws.com This method is highly sensitive and allows for continuous monitoring of the reaction. glpbio.comresearchgate.net
Spectrophotometric Assays: An alternative method involves coupling the release of ammonia from the cyclization reaction to the glutamate (B1630785) dehydrogenase (GDH) reaction. amazonaws.com In the presence of α-ketoglutarate and NADH, GDH converts the released ammonia and α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is monitored to determine QC activity. researchgate.netamazonaws.com
HPLC-Based Assays: High-performance liquid chromatography (HPLC) can also be employed to separate and quantify the substrate (H-Gln-AMC), the product (pGlu-AMC), and the final cleaved product (AMC). researchgate.netresearchgate.net This method provides a direct and specific measurement of the reaction components.
Quantitative Enzymology and Kinetic Characterization of Glutaminyl Cyclases
The study of H-Gln-AMC as a substrate has been instrumental in determining the kinetic properties of glutaminyl cyclases from various sources, revealing important insights into their catalytic efficiency and substrate specificity.
Determination of Steady-State Kinetic Parameters (K_m, k_cat)
Using H-Gln-AMC as a substrate, researchers have determined key steady-state kinetic parameters for various glutaminyl cyclases. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the enzyme's affinity for the substrate. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the enzyme's catalytic efficiency.
Comparative Analysis of Kinetic Profiles Across Diverse QC Orthologs (Human vs. Bacterial)
Comparative studies of QC enzymes from different organisms, such as humans and pathogenic bacteria, have revealed significant differences in their kinetic profiles with H-Gln-AMC.
Kinetic measurements have shown that while the k_cat values of bacteroidal QCs are in a similar range to that of human QC (HsQC), their K_m values are significantly higher. researchgate.netnih.gov For instance, QCs from Porphyromonas gingivalis (PgQC) and Prevotella intermedia (PiQC) exhibit approximately tenfold higher K_m values, and the QC from Tannerella forsythia (TfQC) has a 20-fold higher K_m value compared to HsQC. researchgate.netnih.gov Consequently, the catalytic efficiencies (k_cat/K_m) of these bacterial enzymes for H-Gln-AMC are substantially lower than that of the human enzyme. researchgate.netnih.gov
These kinetic differences highlight the structural and functional diversity among QC orthologs and can be valuable for the development of species-specific inhibitors. rsc.org
Kinetic Parameters for the Cyclization of H-Gln-AMC by Human and Bacterial QCs
| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
|---|---|---|---|
| Human QC (HsQC) | 51 ± 3 | 5.4 ± 0.1 | 105.9 |
| P. gingivalis QC (PgQC) | ~510 | ~5.4 | ~9.5 |
| T. forsythia QC (TfQC) | ~1020 | ~5.4 | ~4.2 |
| P. intermedia QC (PiQC) | ~510 | ~10.8 | ~13.8 |
Note: Values for bacterial QCs are approximate and derived from comparative data. researchgate.netnih.gov
Assessment of Catalytic Efficiency (k_cat/K_m) for H-Gln-AMC Substrate
The catalytic efficiency of glutaminyl cyclase is a crucial parameter for understanding its enzymatic activity. This is often expressed as the specificity constant, k_cat/K_m, which provides a measure of how efficiently the enzyme converts a substrate into a product. H-Gln-AMC is a widely used fluorogenic substrate for determining these kinetic parameters. glpbio.com The enzymatic reaction involves the QC-catalyzed cyclization of the N-terminal glutamine of H-Gln-AMC to form pyroglutamyl-AMC (pGlu-AMC). This product is then cleaved by an auxiliary enzyme, pyroglutamyl aminopeptidase (pGAP), releasing a fluorescent 7-amino-4-methylcoumarin (AMC) molecule, which can be quantified to measure the rate of the reaction. acs.orgnih.gov
Table 1: Kinetic Parameters for Glutaminyl Cyclase (QC) with H-Gln-AMC Substrate
| Enzyme Source | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Human (hQC) | 51 ± 3 | 5.4 ± 0.1 | ~106 | glpbio.com |
| Porphyromonas gingivalis (PgQC) | ~510 | ~5.4 | ~9.5 | researchgate.net |
| Tannerella forsythia (TfQC) | ~1020 | ~5.4 | ~4.2 | researchgate.net |
Interrogation of Glutaminyl Cyclase Inhibition via H-Gln-AMC Based Assays
Assays utilizing H-Gln-AMC are fundamental to the discovery and characterization of QC inhibitors, which are being investigated as potential therapeutics for conditions like Alzheimer's disease. nih.govresearchgate.net
Development of High-Throughput Screening Strategies for Inhibitor Discovery
The H-Gln-AMC substrate is well-suited for high-throughput screening (HTS) campaigns aimed at identifying novel QC inhibitors. nih.govrsc.orgnih.gov The fluorescence-based nature of the assay allows for rapid and sensitive measurements in a multi-well plate format, which is essential for screening large compound libraries. nih.gov The assay principle remains the same: QC converts H-Gln-AMC to pGlu-AMC, which is then hydrolyzed by pGAP to produce a fluorescent signal. acs.org The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence. This methodology has been successfully applied to screen extensive collections of small molecules to find new scaffolds for QC inhibition. nih.govnih.gov
Evaluation of Inhibitor Potency and Selectivity (IC₅₀, Kᵢ Determinations)
Once potential inhibitors are identified, their potency is quantified using parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). edx.org The H-Gln-AMC assay is the standard method for determining these values for QC inhibitors. nih.gov By measuring the QC activity at various inhibitor concentrations, a dose-response curve can be generated, from which the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated. edx.org
Numerous studies have reported IC₅₀ values for a wide range of QC inhibitors, with potencies spanning from the micromolar to the sub-nanomolar range. nih.govacs.orgnih.govnih.gov For example, the inhibitor PBD150 has a reported Kᵢ of 60 nM. nih.gov More recent investigations have identified compounds with even greater potency, such as a cyclopentylmethyl derivative with an IC₅₀ of 0.1 nM and a benzimidazole (B57391) derivative (227) with an IC₅₀ of 2.3 nM. nih.govnih.gov The Kᵢ value, which represents the dissociation constant of the enzyme-inhibitor complex, can also be determined from these experiments and provides a more absolute measure of inhibitor potency. edx.org
Table 2: Potency of Selected Glutaminyl Cyclase (QC) Inhibitors Determined Using H-Gln-AMC Assay
| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Reference |
|---|---|---|---|
| Compound 1_2 | 110 ± 30 | - | nih.gov |
| PBD150 (PQ50) | 29.2 | 60 | acs.orgnih.gov |
| Compound 191 | 0.7 | - | acs.org |
| Cyclopentylmethyl derivative (214) | 0.1 | - | nih.gov |
Structure-Activity Relationship (SAR) Investigations of Inhibitor Compounds
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of lead inhibitor compounds. These investigations involve synthesizing and testing a series of structurally related analogs to understand how different chemical modifications affect their inhibitory activity. The H-Gln-AMC assay is the workhorse for generating the quantitative data needed for these studies. elsevierpure.comresearchgate.net
By systematically altering different parts of an inhibitor's scaffold—such as the zinc-binding group, central core, and hydrophobic residues—researchers can build a comprehensive SAR profile. nih.govresearchgate.net For instance, studies on thiourea-based inhibitors have explored the impact of various aryl substitutions, leading to the identification of compounds with improved potency. elsevierpure.com Other SAR studies have led to the discovery that incorporating specific cyclic amine moieties or replacing certain phenyl groups with bioisosteric surrogates like indazole can dramatically enhance inhibitory activity against QC. acs.orgnih.gov These iterative cycles of design, synthesis, and testing, all reliant on the H-Gln-AMC assay, are fundamental to modern medicinal chemistry efforts targeting QC. elsevierpure.com
Computational and Structural Biology Approaches to QC-Inhibitor Interactions
To gain a deeper understanding of how inhibitors bind to QC at the molecular level, experimental data from H-Gln-AMC assays are often complemented by computational and structural biology techniques. nih.govrsc.org
Molecular docking is a computational method used to predict the preferred binding orientation of an inhibitor within the active site of its target protein. nih.gov For QC, docking studies are typically performed using the crystal structure of the human enzyme (e.g., PDB ID: 3PBB). nih.govacs.orgrsc.org These simulations help to rationalize the observed SAR data and guide the design of new, more potent inhibitors. nih.gov
Docking studies have successfully predicted the binding modes of numerous QC inhibitors, revealing key interactions with active site residues and the catalytic zinc ion. nih.govrsc.orgnih.gov For example, the imidazole (B134444) or benzimidazole moieties of many potent inhibitors are shown to coordinate with the zinc ion, a feature that is critical for their inhibitory activity. nih.govnih.gov The predicted binding poses and calculated docking energies often correlate well with the experimentally determined inhibitory potencies (IC₅₀ values) from H-Gln-AMC assays, providing confidence in the computational models and their utility in the drug discovery process. nih.govrsc.org
Identification of Critical Active Site Residues for Inhibitor Binding
The active site of human glutaminyl cyclase (hQC) contains a catalytic zinc ion and is lined with specific amino acid residues that are crucial for substrate recognition and inhibitor binding. nih.govfrontiersin.org Structural studies have revealed a unique hydrogen-bond network within the active site formed by highly conserved residues. frontiersin.org Key residues that directly participate in binding substrates and inhibitors have been identified through crystallographic and computational studies.
Notably, the residue Glu327 has been identified as a critical interaction point for a new generation of potent QC inhibitors. nih.govfigshare.com The design of inhibitors that can form strong interactions with the carboxylate group of Glu327 has led to a significant enhancement in inhibitory activity. acs.orgnih.govfigshare.com Other important residues at the entrance of the active site, such as Phe325, also play a role in the binding of inhibitors by providing a hydrophobic pocket. nih.gov The interaction with these specific residues is a key determinant of the potency and selectivity of QC inhibitors.
Analysis of Non-Covalent Interactions (Hydrogen Bonding, Salt Bridges, Hydrophobic Contacts, Pi-Stacking)
The binding of inhibitors to the active site of glutaminyl cyclase is governed by a combination of non-covalent interactions. These interactions, while individually weak, collectively contribute to the high affinity and specificity of potent inhibitors.
Hydrogen Bonding: Hydrogen bonds are crucial for the precise positioning of inhibitors within the active site. The design of inhibitors often includes hydrogen bond donors and acceptors that can interact with the backbone and side chains of active site residues. acs.org
Salt Bridges: The interaction between the positively charged region of an inhibitor and the negatively charged carboxylate group of Glu327 is a prime example of a salt bridge. acs.org This strong electrostatic interaction significantly contributes to the binding affinity of advanced QC inhibitors.
Hydrophobic Contacts: The active site of QC possesses hydrophobic pockets. Inhibitors with large hydrophobic moieties can occupy these spaces, leading to favorable hydrophobic interactions that enhance binding. acs.orgnih.gov
Pi-Stacking: The aromatic rings of inhibitors can engage in pi-stacking interactions with aromatic residues in the active site, such as phenylalanine. acs.org This type of interaction further stabilizes the inhibitor-enzyme complex.
Interactive Data Table: Key Non-Covalent Interactions in QC Inhibitor Binding
| Interaction Type | Interacting Inhibitor Moiety | Key Active Site Residue(s) | Significance |
| Hydrogen Bonding | Hydrogen bond donors/acceptors | Active site residue backbones and side chains | Precise positioning and specificity |
| Salt Bridges | Positively charged groups | Glu327 | Strong electrostatic attraction, enhanced affinity |
| Hydrophobic Contacts | Large hydrophobic groups | Hydrophobic pockets, Phe325 | Increased binding affinity |
| Pi-Stacking | Aromatic rings | Aromatic residues (e.g., Phenylalanine) | Stabilization of the inhibitor-enzyme complex |
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions
Molecular dynamics (MD) simulations have become an indispensable tool for understanding the dynamic nature of ligand-protein interactions. nih.govmdpi.comyoutube.comdrexel.edu These computational methods allow researchers to simulate the movement of atoms in a biological system over time, providing insights into conformational changes and binding events that are not apparent from static crystal structures.
In the context of glutaminyl cyclase, MD simulations have been employed to:
Refine the binding poses of inhibitors within the active site. nih.gov
Predict the stability of inhibitor-enzyme complexes.
Analyze the conformational changes in the enzyme upon inhibitor binding, such as the significant movement of the side chain of Glu327 to accommodate certain ligands. acs.org
Elucidate the detailed network of non-covalent interactions that stabilize the bound state.
By providing a dynamic view of the binding process, MD simulations play a crucial role in the rational design of more effective QC inhibitors.
Rational Design Principles for Advanced QC Inhibitors
The knowledge gained from structural biology, computational modeling, and inhibitor screening assays has culminated in a set of rational design principles for developing advanced glutaminyl cyclase inhibitors. A key strategy involves creating molecules that can simultaneously interact with multiple key regions of the QC active site. acs.org
A successful pharmacophoric model for potent QC inhibitors often includes:
A zinc-binding group: This moiety, often an imidazole or a similar heterocycle, coordinates with the catalytic zinc ion in the active site. acs.orgfrontiersin.org
A hydrogen bond donor: This group forms critical hydrogen bonds with active site residues. acs.org
A hydrophobic C-region: This part of the inhibitor occupies a hydrophobic pocket, often interacting with residues like Phe325. acs.orgnih.gov
An additional binding region (D-region): The incorporation of a fourth region designed to form strong interactions, such as a salt bridge with Glu327, has led to the development of highly potent inhibitors with nanomolar to sub-nanomolar IC50 values. acs.orgnih.govfigshare.com
This multi-pronged approach, targeting distinct features of the QC active site, has proven highly effective in generating inhibitors with significantly improved potency compared to earlier generations.
Exploration of Glutaminyl Cyclase Involvement in Disease Pathogenesis
The enzyme glutaminyl cyclase has emerged as a significant player in the pathogenesis of several diseases, most notably Alzheimer's disease. nih.govfrontiersin.orgdergipark.org.tr Its role extends beyond normal physiological functions to contributing to the formation of pathological protein aggregates.
Mechanistic Contributions to Amyloid Beta Peptide Formation and Aggregation
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. nih.gov A particularly neurotoxic form of Aβ is the pyroglutamated Aβ (pGlu-Aβ), which is generated through the action of glutaminyl cyclase. acs.orgnih.govfrontiersin.org QC catalyzes the cyclization of the N-terminal glutamate residue of truncated Aβ peptides, forming pGlu-Aβ. frontiersin.org
This modification has profound consequences:
Increased Aggregation Propensity: pGlu-Aβ peptides are more prone to aggregation than their unmodified counterparts, acting as seeds for the formation of larger Aβ plaques. nih.gov
Enhanced Stability: The pyroglutamate modification protects the Aβ peptide from degradation by certain enzymes, leading to its accumulation. nih.gov
Increased Neurotoxicity: pGlu-Aβ is considered to be highly neurotoxic. nih.gov
Therefore, by catalyzing the formation of this pathogenic Aβ species, glutaminyl cyclase plays a direct and critical role in the initiation and progression of amyloid pathology in Alzheimer's disease.
Linkages to Neurodegeneration in Alzheimer's Disease Models
The central role of glutaminyl cyclase in producing toxic pGlu-Aβ has been substantiated in various Alzheimer's disease models. Research has demonstrated a clear link between QC activity and the neurodegenerative processes observed in this devastating disease. acs.orgnih.govfrontiersin.orgnih.gov
Key findings from studies on Alzheimer's models include:
Overexpression of QC: The levels and activity of QC are elevated in the brains of Alzheimer's disease patients. acs.orgnih.gov
Inhibition of QC: The use of QC inhibitors in animal models of Alzheimer's disease has been shown to reduce the levels of pGlu-Aβ, decrease plaque formation, and ameliorate cognitive deficits. acs.orgnih.govfigshare.comnih.gov
Genetic Knockout of QC: Genetically removing the QC gene in mouse models of Alzheimer's has been shown to rescue cognitive function. acs.org
These findings strongly support the hypothesis that glutaminyl cyclase is a valid therapeutic target for Alzheimer's disease. By inhibiting this enzyme, it is possible to reduce the formation of the highly pathogenic pGlu-Aβ, thereby slowing down the neurodegenerative cascade.
Interactive Data Table: Effects of QC Modulation in Alzheimer's Disease Models
| Intervention | Model System | Observed Effects | Reference(s) |
| QC Inhibitor Administration | 5XFAD mouse model | Diminished plaque formation, reduced pGlu-Aβ aggregates | nih.gov |
| QC Inhibitor (Compound 212) | Mouse models of AD | Reduced brain concentrations of pGlu-Aβ and total Aβ, restored cognitive functions | nih.govfigshare.com |
| Genetic Knockout of QC | AD model mice | Rescued cognitive function | acs.org |
Implications for Pathological Processes in Huntington's Disease
Huntington's disease (HD) is a devastating inherited neurodegenerative disorder characterized by the aggregation of mutant huntingtin (Htt) protein containing an expanded polyglutamine tract. nih.gov While direct studies utilizing H-Gln-AMC to measure QC activity in HD are not extensively documented in the reviewed literature, the role of QC in pathological protein aggregation provides significant implications.
The formation of pyroglutamate-modified proteins, catalyzed by QC, is known to increase their hydrophobicity, aggregation propensity, and resistance to degradation. nih.gov In the context of neurodegenerative diseases like Alzheimer's, the pyroglutamated form of amyloid-beta (Aβ) is recognized as a critical seeding species for plaque formation. nih.govresearchgate.net This raises the hypothesis that a similar mechanism could be at play in HD. The mutant Htt protein, rich in glutamine residues, is prone to aggregation, a central event in HD pathology. nih.gov
Research has shown that the expression of QC can enhance the formation of neurotoxic pyroglutamate-Aβ in vivo, leading to increased neuropathology. nih.gov While not directly focused on Htt, these findings suggest that QC activity could exacerbate the aggregation of polyglutamine-expanded proteins in HD. The presence of QC and its enzymatic activity could therefore be a contributing factor to the formation of the toxic protein aggregates that lead to neuronal death, particularly in the striatum, a brain region severely affected in HD. nih.gov
Furthermore, studies have identified QC as a potential therapeutic target for HD. nih.gov Strategies aimed at inhibiting QC could reduce the formation of pyroglutamate-modified proteins, thereby mitigating their toxic aggregation and slowing disease progression. The development of such inhibitors would rely on accurate and sensitive assays to measure QC activity, for which this compound is a primary tool.
Research into QC Activity in Neurological Disorders (e.g., Multiple Sclerosis)
In contrast to Huntington's disease, research into the role of glutaminyl cyclase in Multiple Sclerosis (MS) has involved direct measurement of its activity in patient samples. MS is a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). youtube.com The pathology involves immune cell infiltration, demyelination, and axonal damage. youtube.com
A key study investigated the activity of glutaminyl cyclase in the cerebrospinal fluid (CSF) of MS patients and control individuals. nih.gov This research utilized a fluorometric assay, consistent with methods using this compound as a substrate, to quantify QC activity. The study established that QC activity is a characteristic and consistently detectable feature of human CSF. nih.gov The presence of QC in the CSF is significant as it can modify peptides and proteins, potentially altering their stability and function within the CNS. nih.gov
However, the investigation found no significant difference in the mean QC activity levels between MS patients and the control group. nih.gov This suggests that while QC is active in the CNS environment of both healthy individuals and those with MS, a simple elevation of its activity may not be a direct hallmark of the disease.
Below is a data table representing typical QC activity levels in the CSF, as measured in a study on neurological diseases using a fluorometric assay with a substrate analogous to H-Gln-AMC.
| Group | Mean QC Activity (mU/L) | Standard Deviation (SD) |
| Subjective Memory Complaints (SMC) Controls | 366 | 116 |
| Mild Alzheimer's Disease (AD) | 319 | 89 |
| Moderate Alzheimer's Disease (AD) | 297 | 120 |
| This table is representative of data from a study on Alzheimer's disease and is included to illustrate the type of quantitative data obtained in such research. nih.gov A similar approach was used in the MS study, which found comparable baseline QC activity. nih.govnih.gov |
Further research is warranted to explore the potential role of QC in different subtypes of MS or at different stages of the disease. The use of this compound will remain crucial for accurately quantifying QC activity in these future investigations, helping to elucidate the complex pathological mechanisms of MS.
Broad Spectrum Protease Activity Profiling
The use of fluorogenic peptide substrates is a well-established method for determining the substrate specificity of proteases. nih.gov H-Gln-AMC and similar compounds are integral to this approach, particularly in creating substrate libraries for the rapid profiling of protease activity across diverse enzyme families. By incorporating specific amino acids at various positions in a peptide sequence terminating with AMC, researchers can construct libraries to screen and identify the preferences of a given protease. nih.gov
This methodology has been successfully employed to create detailed specificity profiles for a wide array of proteases, including serine proteases like thrombin, plasmin, and trypsin, as well as cysteine proteases such as papain. nih.gov For instance, a substrate designed with a glutamine at the P1 position, Boc-Abu-Tle-Leu-Gln-AMC, was shown to be highly specific for the SARS-CoV-2 main protease (Mpro) and was not significantly cleaved by cathepsins L, B, or trypsin, demonstrating its utility in distinguishing protease activities within a complex biological sample. nih.gov Furthermore, novel substrates with the general formula Glp-Phe-Gln-AMC have been developed specifically to assay peptidases from the C1 papain family, proving highly selective for these cysteine peptidases over other clans like serine proteases. frontiersin.org This high degree of selectivity is crucial for accurately profiling enzymatic activities in multi-enzyme biological complexes. frontiersin.org
Characterization of Substrate Specificity for Various Proteolytic Enzymes
H-Gln-AMC is a valuable reagent for delineating the substrate specificity of individual proteases, particularly those that exhibit a preference for a glutamine residue at the scissile bond. The design of specific fluorogenic substrates is often guided by an enzyme's known or predicted preference for certain amino acids. nih.gov
The main protease (Mpro) of SARS-CoV-2, for example, has a unique preference for glutamine in the P1 position of its substrates. nih.gov This characteristic was exploited to design the highly specific substrate Boc-Abu-Tle-Leu-Gln-AMC, which was efficiently cleaved by Mpro but showed minimal to no hydrolysis by related proteases like cathepsin L and cathepsin B. nih.gov Similarly, new glutamine-containing substrates have been synthesized to selectively measure the activity of cathepsin L-like enzymes, which, unlike cathepsin B, efficiently hydrolyze a substrate with glutamine at the P1 position. frontiersin.org This allows for the differential determination of cathepsin L and B activity in a mixed sample. frontiersin.org
Research into Escherichia coli Peptidase N, a broad-specificity metallo-peptidase, has also utilized a panel of amino acid-AMC conjugates, including Gln-AMC, to probe the role of specific residues within the enzyme's S1 subsite in determining its substrate preference. researchgate.net Such studies are fundamental to understanding the molecular basis of enzyme specificity and for designing targeted inhibitors.
Investigations into Enzyme Reaction Kinetics and Catalytic Mechanisms
A primary application of H-Gln-AMC is in the detailed study of enzyme kinetics, allowing for the determination of key catalytic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat). These parameters provide quantitative insights into the efficiency and affinity of an enzyme for its substrate.
For example, H-Gln-AMC has been used extensively as a fluorogenic substrate to measure the activity and determine the kinetic constants of glutaminyl cyclase (QC) enzymes from various sources. glpbio.comresearchgate.net The cleavage of the substrate is part of a coupled assay where the product of the QC reaction is hydrolyzed by a pyroglutamyl aminopeptidase to release the fluorescent AMC group. glpbio.com This has enabled detailed kinetic comparisons between human and bacterial QC enzymes. glpbio.comresearchgate.net In another example, the kinetic parameters for the SARS-CoV-2 main protease were determined using a Gln-AMC derivative, yielding a specificity constant (kcat/Kм) that could be compared to other substrates. nih.gov The ability to continuously monitor the release of AMC allows for the straightforward calculation of initial reaction velocities, which is essential for accurate kinetic analysis. nih.gov
Table 1: Selected Kinetic Parameters of Enzymes Using Gln-AMC or Related Substrates
| Enzyme | Substrate | Kм (µM) | kcat (s⁻¹) | Specificity Constant (kcat/Kм) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Human Glutaminyl Cyclase (QC) | H-Gln-AMC | 51 ± 3 glpbio.com | 5.4 ± 0.1 glpbio.com | 105,882 |
| P. gingivalis QC (PgQC) | H-Gln-AMC | ~510 researchgate.net | N/A | N/A |
| T. forsythia QC (TfQC) | H-Gln-AMC | ~1020 researchgate.net | N/A | N/A |
| SARS-CoV-2 Main Protease (Mpro) | Boc-Abu-Tle-Leu-Gln-AMC | N/A | N/A | 604 nih.gov |
| P. distasonis di-aminopeptidase (Pd_dinase) | Gly-Arg-AMC | 25.6 ± 1.7 nih.gov | 1.25 ± 0.02 nih.gov | 48,828 |
Note: Data is compiled from multiple sources for comparative purposes. N/A indicates data not available in the cited source. Kinetic parameters for QC enzymes are based on a coupled assay. The substrate for Pd_dinase is shown to illustrate kinetic analysis using an AMC-based substrate.
Utility in Deubiquitinating Enzyme (DUB) Activity Assays with AMC Conjugates
Deubiquitinating enzymes (DUBs) are a large family of proteases that cleave ubiquitin from target proteins, playing a critical role in cellular regulation. nih.gov While the most sensitive assays for DUBs often use ubiquitin-based substrates, short fluorogenic peptides conjugated to AMC are also employed as tools for rapid activity screening and biochemical characterization. nih.gov
The general principle involves using a short peptide sequence recognized by a DUB, such as Z-LRGG-AMC, where cleavage after the final glycine (B1666218) releases fluorescent AMC. nih.gov These assays can be performed continuously in a microplate format, facilitating high-throughput screening. However, it has been noted that the specific activities of DUBs against these small peptide substrates can be several orders of magnitude lower than against full-length ubiquitin substrates like ¹²⁵I-Ub-PESTc. nih.gov
The utility of a specific substrate like H-Gln-AMC would depend on identifying a DUB that recognizes and cleaves after a glutamine residue. While many DUBs are cysteine proteases, their substrate specificity varies greatly across different families. nih.govnih.gov The use of AMC-conjugated substrates, including Ubiquitin-AMC (Ub-AMC), remains a valuable method for studying the biochemistry of DUBs and for screening potential inhibitors. nih.govpubcompare.ai
Adaptability for Other Enzyme Classes Employing Aminopeptidase Substrates
The application of H-Gln-AMC and its analogs extends beyond traditional proteases to other enzyme classes, most notably aminopeptidases and enzymes that can be studied via coupled aminopeptidase assays.
A significant example is its use in assays for glutaminyl cyclase (QC), an enzyme that catalyzes the cyclization of N-terminal glutamine residues. glpbio.com In this assay, H-Gln-AMC is first acted upon by QC to form pyroglutamyl-AMC, which is then hydrolyzed by a pyroglutamyl aminopeptidase, releasing the fluorescent AMC molecule. glpbio.com This demonstrates the adaptability of the substrate in a multi-enzyme system to characterize an enzyme that is not a canonical protease.
Furthermore, various amino acid-AMC conjugates are standard tools for characterizing the specificity of aminopeptidases. For instance, Gln-AMC has been used in a panel of substrates to study the specificity of E. coli Peptidase N. researchgate.net Similarly, substrates like H-Gly-Pro-AMC and H-Met-Gly-Pro-AMC are used to assay the activity of dipeptidyl aminopeptidase IV and methionine aminopeptidase 2, respectively. anaspec.com This highlights the broad utility of the amino acid-AMC scaffold in designing specific substrates for a wide range of peptidases that act on the N-terminus of proteins and peptides.
Advanced Methodological Frameworks in H Gln Amc Hydrobromide Salt Research
Optimization of Fluorometric Assay Conditions for Enhanced Sensitivity and Specificity
The precision and reliability of data obtained from enzymatic assays using H-Gln-AMC depend critically on the optimization of various experimental parameters. Enhancing the sensitivity and specificity of these assays allows for the detection of lower enzyme concentrations and minimizes interference from other components in the sample.
Refinement of Reaction Buffer Systems and Optimal pH Conditions
The choice of reaction buffer and its pH are paramount for ensuring optimal enzyme activity and substrate stability. For many aminopeptidases that cleave H-Gln-AMC, buffers such as Tris-HCl are commonly employed. glpbio.com A typical starting point for assay development is a 50 mM Tris-HCl buffer, often supplemented with salts like 150 mM NaCl, at a pH of 8.0. glpbio.com This pH reflects the optimal activity range for many neutral aminopeptidases.
However, the specific type of aminopeptidase (B13392206) being investigated may necessitate a different pH for maximal activity. For instance, while many aminopeptidases function optimally at neutral to slightly alkaline pH, some may exhibit different pH profiles. Therefore, empirical determination of the optimal pH for the enzyme of interest is a crucial step in assay optimization. This is typically achieved by measuring enzyme activity across a range of pH values.
Furthermore, the buffer composition itself can influence enzyme kinetics. While Tris-HCl is common, other buffer systems like HEPES or phosphate (B84403) buffers may be considered. nih.gov It is also important to consider the potential for buffer components to interfere with the assay. For example, high concentrations of certain salts or additives could inhibit enzyme activity or affect the fluorescence of the liberated AMC. In a study comparing aminopeptidase activities, various substrates were used with different buffer systems to delineate enzyme specificity. nih.gov
For assays involving glutaminyl cyclase (QC), which can also utilize H-Gln-AMC, a coupled assay system is often employed. glpbio.com In this setup, the product of the QC reaction, pyroglutamyl-AMC, is subsequently cleaved by pyroglutamyl aminopeptidase to release the fluorescent AMC. glpbio.com The buffer conditions for such a coupled assay must be compatible with both enzymes. A common buffer for this is 50 mM Tris-HCl with 150 mM NaCl at pH 8.0. glpbio.com
| Buffer System | Typical Concentration | Typical pH | Target Enzyme Class | Reference |
|---|---|---|---|---|
| Tris-HCl | 50 mM | 8.0 | Aminopeptidases, Glutaminyl Cyclase | glpbio.com |
| HEPES | 25-50 mM | 7.5 | Metalloproteases | nih.gov |
| Sodium Phosphate | 25-50 mM | 7.5 | Various Peptidases | nih.gov |
| Sodium Acetate | 100 mM | 5.5 | Cysteine Proteases | nih.gov |
Strategies for Fluorescent Signal Detection and Quantification
The quantification of enzymatic activity with H-Gln-AMC relies on the detection of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). When conjugated to glutamine, the fluorescence of the AMC moiety is significantly quenched. rndsystems.com Upon enzymatic cleavage of the amide bond, the free AMC is released, resulting in a substantial increase in fluorescence. iris-biotech.de
The standard method for detecting this signal is through fluorescence spectroscopy. The liberated AMC has an excitation maximum typically around 345-380 nm and an emission maximum in the range of 445-460 nm. glpbio.comnih.govcaymanchem.com To quantify enzyme activity, a standard curve is generated using known concentrations of free AMC under the same assay conditions. glpbio.com This allows for the conversion of the rate of fluorescence increase into the rate of product formation.
To enhance sensitivity, particularly when dealing with low enzyme concentrations, several strategies can be employed. The use of high-quality, low-background microplates is essential to minimize extraneous fluorescence. Additionally, optimizing the gain settings on the fluorescence plate reader can improve the signal-to-noise ratio.
For even greater sensitivity, alternative fluorophores can be considered. For example, 7-amino-4-carbamoylmethylcoumarin (ACC) has been shown to have an approximately three-fold higher quantum yield than AMC. nih.gov This increased fluorescence sensitivity allows for the use of lower substrate and enzyme concentrations. nih.gov
| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Key Feature | Reference |
|---|---|---|---|---|
| AMC (7-amino-4-methylcoumarin) | 345-380 | 445-460 | Standard fluorophore for peptidase assays. | nih.govcaymanchem.com |
| ACC (7-amino-4-carbamoylmethylcoumarin) | 380 | 460 | Higher quantum yield than AMC, offering greater sensitivity. | nih.gov |
| AMCA (7-amino-4-methylcoumarin-3-acetic acid) | 350 | 440-460 | Emits in the blue region. | iris-biotech.de |
Chemical Synthesis Strategies for H-Gln-AMC and Related Probes
The availability of high-purity H-Gln-AMC and its analogues is fundamental to the research that utilizes these compounds. The chemical synthesis of these probes presents unique challenges, and various strategies have been developed to address them.
Solid-Phase Peptide Synthesis Techniques for Conjugate Generation
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering an efficient way to build peptide chains. chempep.comfree.fr However, the direct application of traditional SPPS methods for the synthesis of C-terminal AMC conjugates is problematic because the AMC moiety itself lacks a functional group for attachment to a solid support resin. nih.gov
To overcome this limitation, several innovative SPPS techniques have been developed. One of the most significant advancements has been the creation of AMC-functionalized resins. nih.gov In this approach, a linker molecule is first attached to a standard solid support like Wang resin, and then AMC is coupled to the linker. A common linker used for this purpose is 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH). nih.gov After the removal of the Fmoc protecting group from the linker, the desired amino acid, in this case, glutamine with appropriate side-chain protection, can be coupled to the amino group of the linker. nih.gov The final product is then cleaved from the resin. This method has proven to be versatile and allows for the generation of various peptide-AMC conjugates in good yield and purity. nih.gov
Another strategy involves solution-phase synthesis of the amino acid-AMC conjugate first, which is then used in subsequent synthesis steps. nih.gov However, this approach can be more laborious and may not be suitable for all amino acids. nih.gov
The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. free.fr The use of protecting groups, such as Fmoc for the N-terminus, is crucial to prevent unwanted side reactions. chempep.com After each coupling step, the protecting group is removed, and the next amino acid is added. This cycle is repeated until the desired sequence is assembled. chempep.com
Design and Synthesis of Modified AMC-Peptide Analogues for Specific Applications
While H-Gln-AMC is a valuable substrate, there is often a need for modified analogues to probe the specificity of different enzymes or to enhance assay performance. The design and synthesis of these modified probes can involve alterations to the amino acid, the fluorophore, or both.
One common modification is the extension of the peptide chain. For example, instead of a single glutamine residue, a dipeptide or a longer peptide sequence can be attached to the AMC fluorophore. This allows for the investigation of substrate specificity beyond the P1 position. The synthesis of such peptide-AMC conjugates can be readily achieved using the AMC-resin SPPS methods described previously. nih.gov
Another important class of modified probes incorporates a quencher molecule. In these fluorescence resonance energy transfer (FRET) substrates, the fluorescence of the AMC group is quenched by a nearby molecule, such as a dinitrophenyl (Dnp) group. nih.gov When the peptide is cleaved by an enzyme, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This approach can provide a lower background signal and improved sensitivity.
The amino acid itself can also be modified. For instance, analogues of glutamine could be synthesized and coupled to AMC to investigate the structural requirements of the enzyme's active site. nih.gov Furthermore, modifications to the AMC fluorophore, such as the use of 7-aminocoumarin-4-acetic acid (ACA), have been shown to alter the hydrophobicity of the probe, which can be advantageous in specific applications like droplet-based microfluidic systems. nih.gov The synthesis of such analogues often requires custom chemical synthesis of the modified components prior to their incorporation into the final probe.
Considerations for Yield and Purity in Synthetic Methodologies
The successful application of H-Gln-AMC and its analogues in research depends on their high purity. The presence of impurities, such as unreacted starting materials or byproducts, can interfere with enzymatic assays and lead to erroneous results. Therefore, careful consideration of factors affecting yield and purity during synthesis is essential.
In solution-phase synthesis of H-Gln-AMC, the choice of coupling reagents is critical. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble versions like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The selection of the solvent system, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), also plays a significant role in reaction efficiency.
Following the synthesis, purification is a critical step. Common methods for purifying H-Gln-AMC include recrystallization and column chromatography. The final product is often converted to a salt, such as the hydrobromide salt, to improve its stability and solubility in aqueous buffers. The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry and NMR spectroscopy. For many applications, a purity of greater than 98% is desirable. peptanova.de
In SPPS, the efficiency of each coupling and deprotection step directly impacts the final yield and purity. Incomplete reactions can lead to the formation of deletion sequences, which can be difficult to separate from the desired product. The choice of cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups must also be optimized to minimize side reactions. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water. nih.gov
Integration with Complementary Analytical Techniques
The comprehensive characterization and quantification of H-Gln-AMC hydrobromide salt in various research settings necessitate its analysis through a combination of complementary analytical techniques. The integration of chromatographic and spectroscopic methods is crucial for verifying the compound's purity, elucidating its structure, and monitoring its enzymatic cleavage.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of enzymatic reactions. A common approach involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. For instance, a typical analysis might yield a retention time of approximately 12.4 minutes when using a 40% acetonitrile/0.1% TFA mobile phase. The ability to separate the intact substrate from the released fluorescent product, 7-amino-4-methylcoumarin (AMC), allows for precise quantification of enzyme kinetics.
Table 1: HPLC Analysis Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18 |
| Mobile Phase | 40% Acetonitrile / 0.1% TFA |
| Retention Time | ~12.4 min |
Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. In ¹H NMR spectra, characteristic peaks can be observed for the glutamine side chain protons in the range of δ 2.1–2.5 ppm and for the aromatic protons of the coumarin (B35378) group between δ 6.3–7.8 ppm.
Table 2: ¹H NMR Spectral Data for this compound
| Proton Group | Chemical Shift (ppm) |
|---|---|
| Glutamine Side Chain | 2.1 - 2.5 |
| Coumarin Aromatic | 6.3 - 7.8 |
Fluorescence spectroscopy is the key technique for quantifying the enzymatic activity for which this compound serves as a substrate. The cleavage of the amide bond by an appropriate enzyme releases the AMC moiety, which is highly fluorescent. The fluorescence is typically measured at an emission maximum of around 450 nm, following excitation at approximately 380 nm. This method provides a sensitive and continuous means of monitoring enzyme activity. For example, in assays for glutaminyl cyclase, the enzymatic activity can be accurately determined by monitoring the increase in AMC fluorescence intensity at a substrate concentration of 50µM. glpbio.com
Elemental analysis provides a fundamental confirmation of the compound's empirical formula. For this compound (C₁₅H₁₈BrN₃O₄), the calculated elemental composition is approximately 46.89% Carbon, 4.69% Hydrogen, and 10.93% Nitrogen. Experimental findings closely match these theoretical values, with typical results being around 46.82% Carbon, 4.71% Hydrogen, and 10.88% Nitrogen, thus validating the compound's identity and purity.
Table 3: Elemental Analysis of this compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon | 46.89 | 46.82 |
| Hydrogen | 4.69 | 4.71 |
| Nitrogen | 10.93 | 10.88 |
Emerging Research Frontiers and Future Directions with H Gln Amc Hydrobromide Salt
Development of Novel Biosensors and Imaging Probes for Enzyme Activity
H-Gln-AMC hydrobromide salt serves as a foundational component in the creation of sensitive biosensors and imaging probes designed to monitor enzyme activity in real-time. The core principle of its function lies in its nature as a fluorogenic substrate. When the compound is in its intact state, the fluorescence of the AMC group is quenched. However, upon interaction with a specific protease, such as glutaminase, the enzyme cleaves the peptide bond connecting the glutamine residue to the AMC molecule. This cleavage event releases the AMC moiety, which exhibits strong fluorescence with excitation and emission maxima around 380 nm and 450 nm, respectively.
This "turn-on" fluorescent signal is directly proportional to the rate of enzymatic cleavage, allowing researchers to quantify enzyme kinetics with high sensitivity. The hydrobromide salt form of the compound enhances its aqueous solubility compared to its free-base counterpart, a critical factor for its effective use in in vitro assays. The specificity of the probe is determined by the glutamine residue, which targets the compound to glutamine-specific proteases, making it a valuable tool for studying specific enzyme families.
Table 1: Properties of this compound as a Biosensor Component
| Property | Description | Significance in Biosensing |
|---|---|---|
| Mechanism | Fluorogenic Substrate | Allows for a "turn-on" signal upon enzymatic activity, minimizing background noise. |
| Enzyme Specificity | Glutamine (Gln) residue targets specific proteases. | Enables focused study of particular enzymes, such as glutaminases. |
| Detection | Release of fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). | Provides a highly sensitive and quantifiable output for measuring enzyme kinetics. |
| Solubility | Hydrobromide (HBr) salt form improves solubility in aqueous buffers. | Ensures compound can be effectively used in biologically relevant assay conditions. |
Strategic Deployment in High-Throughput Screening Platforms for Drug Discovery
The unique properties of this compound make it exceptionally well-suited for high-throughput screening (HTS), a cornerstone of modern drug discovery. limes-institut-bonn.de HTS platforms are designed to test vast libraries of small molecules to identify potential drug candidates that can modulate the activity of a specific biological target. limes-institut-bonn.de The fluorescence-based assay provided by H-Gln-AMC is robust, reliable, and easily miniaturized and automated, which are key requirements for HTS. nih.govagilent.com
In a typical HTS setup, the target enzyme, this compound, and a compound from a screening library are combined in the wells of a microplate. If the test compound inhibits the enzyme, the cleavage of H-Gln-AMC is reduced or prevented, resulting in a low or absent fluorescent signal. Conversely, inactive compounds will have no effect on the enzyme, leading to the cleavage of the substrate and a strong fluorescent signal. This clear, measurable output allows for the rapid identification of "hits"—compounds that warrant further investigation. limes-institut-bonn.de The efficiency of this method allows for the screening of millions of compounds in a short period, significantly accelerating the initial phases of drug discovery. nih.gov
Insights into Protein-Protein and Protein-Ligand Interaction Dynamics
While H-Gln-AMC is primarily a substrate, its use provides significant insights into the fundamental protein-ligand interactions that govern enzyme specificity and function. The ability of an enzyme to recognize and cleave this compound is dependent on precise molecular interactions within the enzyme's active site. The glutamine residue of the substrate is critical in this recognition process.
Research into the fundamental forces governing protein interactions has highlighted the importance of strong, non-covalent bonds beyond typical hydrogen bonds. plos.orgnih.gov These include salt bridges and amide bridges, which often play crucial roles in protein-protein and protein-ligand binding. plos.orgnih.gov The glutamine side chain, with its amide group, is capable of participating in these powerful interactions. plos.orgnih.gov By using H-Gln-AMC as a probe, researchers can study enzymes whose substrate specificity is dictated by these strong interactions with glutamine. Variations in cleavage efficiency can reveal details about the structural and chemical environment of the enzyme's active site, providing a deeper understanding of the dynamics that mediate molecular recognition. nih.gov
Elucidation of Amide Bridge Interactions within Biological Macromolecules
A key interaction involving glutamine is the "amide bridge." plos.org The side chain of glutamine contains both a partially positively charged NH₂ group (a hydrogen bond donor) and a partially negatively charged carbonyl group (a hydrogen bond acceptor). plos.org This unique structure allows two amide-containing amino acids, such as glutamine or asparagine, to form a strong interaction known as an amide bridge. plos.orgnih.gov
Quantum chemistry studies have shown that the interaction energies of these amide bridges can be in the range of -65 to -70 kJ/mol, which is approximately three times stronger than a typical hydrogen bond. plos.org Unlike salt bridges, these interactions are less influenced by the pH of the surrounding solution. plos.orgnih.gov H-Gln-AMC serves as an ideal tool for investigating enzymes that rely on amide bridges for substrate recognition. If an enzyme's active site contains a corresponding asparagine or glutamine residue positioned to form an amide bridge with the substrate, this strong interaction can be a primary determinant of the enzyme's specificity and catalytic efficiency. Studying the kinetics of H-Gln-AMC cleavage can, therefore, help elucidate the presence and importance of these powerful and specific interactions within a protein's binding pocket.
Table 2: Comparison of Non-Covalent Interaction Strengths in Proteins
| Interaction Type | Involved Residues | Relative Strength | pH Dependence | Source |
|---|---|---|---|---|
| Amide Bridge | Gln-Gln, Asn-Gln, Asn-Asn | ~3x stronger than a typical H-bond | Less influenced by pH | plos.orgnih.gov |
| Cation-π | Arg+, Lys+, His+ with Phe, Tyr, Trp | 2.5 to 5x stronger than a typical H-bond | Less affected by solvation environment | plos.orgnih.gov |
| Salt Bridge | Glu-, Asp- with Arg+, Lys+, His+ | Strongest residue-residue interaction | Can be weakened by solvation and low pH | plos.orgnih.gov |
Role in Advanced Drug Discovery Pipelines and Therapeutic Target Validation
In the complex pipeline of drug discovery, identifying and validating a therapeutic target is a critical first step. nih.gov An enzyme's connection to a disease must be confirmed, and its activity must be shown to be modifiable by a small molecule. This compound plays a significant role in this early-stage process.
Once a glutamine-processing enzyme is implicated in a disease, H-Gln-AMC provides the basis for a reliable assay to confirm its enzymatic activity and to screen for inhibitors. This is essential for target validation. nih.gov For example, some key enzymes have critical glutamine residues in their structure, such as the C-terminus of N-myristoyltransferases (NMT), which are targets for cancer and infectious diseases. nih.gov An assay using a Gln-substrate like H-Gln-AMC would be instrumental in validating NMT as a target and in subsequent screening campaigns to find potent inhibitors. nih.gov By enabling robust HTS and detailed mechanistic studies, H-Gln-AMC helps bridge the gap between basic biological research and the development of new therapeutic strategies, solidifying its role as an indispensable tool in the advancement of medicine.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | H-Gln-AMC HBr |
| L-Glutamine 7-amido-4-methylcoumarin hydrobromide | H-Gln-AMC HBr |
| 7-amino-4-methylcoumarin | AMC |
| Glutamine | Gln |
Q & A
Q. What are the standard methodologies for synthesizing and purifying H-Gln-AMC hydrobromide salt?
- Methodological Answer : Synthesis typically involves reacting the free base of H-Gln-AMC with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol or water) under controlled pH and temperature. For purification, recrystallization is commonly employed using solvent systems like ethanol/water mixtures. Analytical confirmation via melting point analysis, HPLC (High-Performance Liquid Chromatography), and differential scanning calorimetry (DSC) ensures purity (>99%, as seen in scopolamine hydrobromide preparation ).
Q. Which spectroscopic techniques are most effective for structural characterization of H-Gln-AMC hydrobromide?
- Methodological Answer :
- NMR Spectroscopy : Proton (¹H-NMR) and carbon (¹³C-NMR) spectra in deuterated solvents (e.g., DMSO-d6 or D2O) resolve amine and carboxylic proton environments. Chemical shifts for hydrobromide salts often show downfield shifts due to protonation .
- IR Spectroscopy : Peaks at ~1635 cm⁻¹ (exocyclic C=O or NH bending) and 2750–2710 cm⁻¹ (quaternary ammonium) confirm salt formation .
- UV-Vis : Absorption bands near 260–280 nm may indicate aromatic or conjugated systems in the parent compound .
Q. How does counterion selection (e.g., Br⁻ vs. Cl⁻) influence solubility and formulation?
- Methodological Answer : Hydrobromide salts generally exhibit higher aqueous solubility compared to hydrochlorides due to larger ionic radius and lower lattice energy. For example, 2C-B hydrobromide is significantly more water-soluble than its hydrochloride counterpart, impacting bioavailability and administration routes . Solubility studies should include pH-solubility profiles and ionic strength adjustments using phosphate buffers (e.g., USP standards ).
Advanced Research Questions
Q. How can crystal structure analysis guide stability optimization of H-Gln-AMC hydrobromide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonding networks and lattice parameters critical for stability. For instance, isomorphic dihydrate structures in ondansetron hydrobromide show similar dehydration pathways, while non-isomorphic forms (e.g., hydroiodide) exhibit divergent behaviors. Thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS) further assess hygroscopicity and phase transitions .
Q. What experimental designs resolve contradictions in stability data across hydrobromide salt studies?
- Methodological Answer : Contradictions often arise from polymorphic variations or hydration states. Systematic approaches include:
- Salt Screening : Test multiple crystallization conditions (solvent, temperature) to identify stable polymorphs.
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC and mass spectrometry.
- Cross-Validation : Compare data with structurally analogous salts (e.g., homotyrosine hydrobromide ) to identify trends in Br⁻-mediated stability .
Q. How can computational modeling predict H-Gln-AMC hydrobromide’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model protonation states and binding affinities. For example:
- pKa Prediction : Tools like MarvinSketch estimate protonation sites (e.g., amine groups) under physiological pH.
- Docking Studies : Software such as AutoDock Vina simulates interactions with enzymes (e.g., proteases targeting AMC fluorophores) .
Critical Considerations for Experimental Design
- Salt Screening : Prioritize solvents with low dielectric constants (e.g., acetone) to favor crystalline salt formation .
- Biological Assays : Use pH-responsive polymers (e.g., Leu-Leu methyl ester hydrobromide) to study intracellular delivery efficiency .
- Contamination Risks : Avoid bromide-rich buffers (e.g., MgCl₂) in dissolution studies to prevent counterion exchange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
